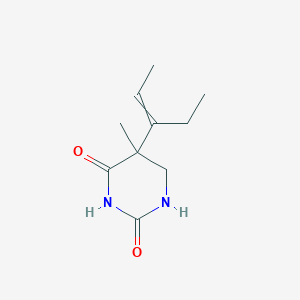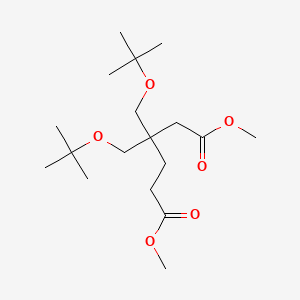
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate is an organic compound with a complex structure that includes two tert-butoxymethyl groups attached to a hexanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate typically involves the esterification of hexanedioic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography can further enhance the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butoxymethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexanedioic acid derivatives, while reduction can produce hexanediol derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release active intermediates that participate in further chemical reactions. The tert-butoxymethyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide di-tert-butyl acetal: Similar in structure but with different functional groups.
Bis(tert-butylcarbonyloxy)iodobenzene: Contains tert-butyl groups but has different reactivity due to the presence of iodine.
Uniqueness
Dimethyl 3,3-bis(tert-butoxymethyl)hexanedioate is unique due to its specific combination of ester and tert-butoxymethyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
819802-97-6 |
|---|---|
Fórmula molecular |
C18H34O6 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
dimethyl 3,3-bis[(2-methylpropan-2-yl)oxymethyl]hexanedioate |
InChI |
InChI=1S/C18H34O6/c1-16(2,3)23-12-18(11-15(20)22-8,10-9-14(19)21-7)13-24-17(4,5)6/h9-13H2,1-8H3 |
Clave InChI |
XJXBIGINBQGCAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCC(CCC(=O)OC)(CC(=O)OC)COC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




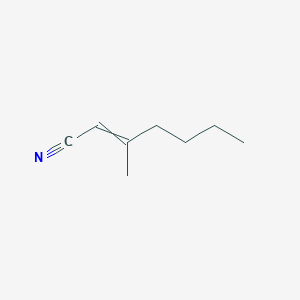
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)

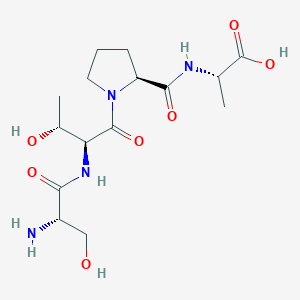
![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)
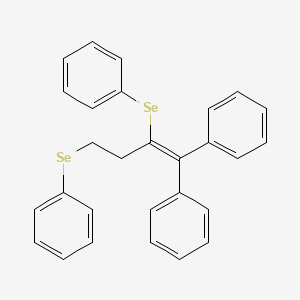
![4-[Bis(4-chlorophenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B14210916.png)
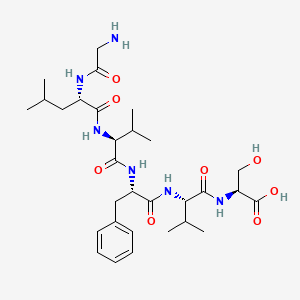

![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)
![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
